3-Phthalimidopropionaldehyde
Overview
Description
3-Phthalimidopropionaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biotechnological Production and Applications
3-Hydroxypropionaldehyde (3-HPA), a compound related to 3-Phthalimidopropionaldehyde, has significant applications in biotechnology. It is utilized in food preservation and as a precursor for various modern chemicals, including acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), essential for polymer production. Biotechnological production of 3-HPA from renewable resources is particularly valuable for both food use and bulk chemical production, highlighting the compound's relevance in sustainable manufacturing processes (Vollenweider & Lacroix, 2004).
Microbial Metabolism and Enzymatic Studies
Studies on microbial metabolism reveal that 3-HPA, as an intermediary compound in glycerol metabolism, serves as a precursor to 3-Hydroxypropionic acid (3-HP), a commercially valuable platform chemical. The enzymatic conversion of 3-HPA to 3-HP, especially using specific aldehyde dehydrogenases, is a key area of research, indicating its potential in industrial bioprocesses (Jo et al., 2008).
Stress Response and Tolerance Mechanisms
Research into the stress response of microorganisms to 3-HPA has led to the discovery of glutathione-dependent mechanisms for handling organic acids and aldehydes. This finding is crucial for developing robust cell factories that are tolerant to high concentrations of 3-HPA, particularly at low pH, which is essential for industrial-scale production (Kildegaard et al., 2014).
Potential in Food Preservation and Healthcare
3-HPA is also explored for its application as a food preservative or as a therapeutic auxiliary agent. The stability and production of 3-HPA in various media are significant factors affecting its practical applications. These studies provide insights into optimizing conditions for its effective use in food and healthcare industries (Lüthi-Peng et al., 2002).
Chemical and Biotechnological Synthesis
Further research delves into the purification and structural characterization of 3-HPA and its derivatives. Understanding the chemical properties and concentration-dependent behavior of these compounds is crucial for their use in the chemical industry, particularly as precursors in the production of plastics, acrylic acid, and other valuable chemicals (Vollenweider et al., 2003).
Industrial Production and Optimization
There is ongoing research to improve the industrial production of 3-HPA. Strategies include enhancing biocatalyst lifetime, optimizing process parameters, and developing efficient recombinant strains for higher yield and productivity. These studies are key to making the biological production of 3-HPA more efficient and economically viable for industrial applications (Krauter et al., 2012).
Safety and Hazards
Future Directions
3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Mechanism of Action
Target of Action
Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.
Biochemical Pathways
Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
Record name | Phthalimide, N-(2-formylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-29-5 | |
Record name | 3-Phthalimidopropionaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimide, N-(2-formylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phthalimidopropionaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimide, N-(2-formylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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